3,3-Dimethyl-15-phenylpentadecanoic acid
Description
Synthesis Analysis
The synthesis of 3,3-Dimethyl-15-phenylpentadecanoic acid involves chain homologation, which is achieved by creating a 2,5-disubstituted thiophene through successive Friedel-Crafts acylation and Wolff-Kishner reduction reactions. This process is followed by thiophene ring opening and the introduction of dimethyl-branching using the monomethyl ester of dimethylglutaryl chloride. Radioiodination in the para position of the phenyl group yields the final product, showcasing rapid and high myocardial uptake in fasted rats (Knapp et al., 1986).
Molecular Structure Analysis
Structural analyses of 3,3-Dimethyl-15-phenylpentadecanoic acid and its analogs reveal the significance of molecular configuration on its biodistribution and retention. The position of dimethyl-branching and the total chain length of the fatty acid significantly affect myocardial specificity and retention, with dimethyl-branching at the beta position facilitating enhanced myocardial retention and higher heart:blood ratios compared to monomethyl-branched and unbranched analogs (Knapp et al., 1996).
Chemical Reactions and Properties
The radioiodinated form of 3,3-Dimethyl-15-phenylpentadecanoic acid, through its synthesis and iodination process, demonstrates its utility in evaluating myocardial fatty acid uptake. Its chemical reactions, including the precise radioiodination technique, are pivotal for creating effective diagnostic agents. The properties that emerge from these reactions, notably the high myocardial uptake and favorable heart-to-blood ratios, underline its potential in clinical settings for assessing myocardial fatty acid metabolism (Goodman et al., 1984).
properties
IUPAC Name |
3,3-dimethyl-15-phenylpentadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIPDOWHXYAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371861 | |
Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-15-phenylpentadecanoic acid | |
CAS RN |
104426-54-2 | |
Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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